3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
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Overview
Description
3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, an oxazolidinone ring, and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl mercaptan, 3-pyrrolidinone, and 2-bromoacetyl bromide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification Techniques: Use of recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Chiral Auxiliary: The oxazolidinone ring can serve as a chiral auxiliary in asymmetric synthesis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding: Can be used in studies of protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Material Science: Used in the synthesis of polymers or materials with specific properties.
Catalysis: Can serve as a ligand in catalytic reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzylsulfanyl group can form covalent bonds with cysteine residues in proteins, while the oxazolidinone ring can interact with active sites of enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{1-[2-(Methylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-{1-[2-(Phenylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Contains a phenylsulfanyl group.
Uniqueness
Benzylsulfanyl Group: The presence of the benzylsulfanyl group provides unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
Oxazolidinone Ring: The oxazolidinone ring is a versatile moiety that can participate in various chemical reactions, making the compound useful in synthetic chemistry.
Properties
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15(12-22-11-13-4-2-1-3-5-13)17-7-6-14(10-17)18-8-9-21-16(18)20/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITSXJHBFQWDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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